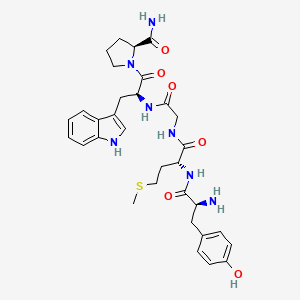
L-Tyrosyl-D-methionylglycyl-L-tryptophyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-D-methionylglycyl-L-tryptophyl-L-prolinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds This particular compound is composed of five amino acids: tyrosine, methionine, glycine, tryptophan, and proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-methionylglycyl-L-tryptophyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers. These machines streamline the SPPS process, allowing for large-scale production with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-D-methionylglycyl-L-tryptophyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific enzymes or chemical reagents for mutagenesis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
L-Tyrosyl-D-methionylglycyl-L-tryptophyl-L-prolinamide has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Tyrosyl-D-methionylglycyl-L-tryptophyl-L-prolinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Leuprolide: A synthetic nonapeptide used in the treatment of hormone-sensitive cancers.
Histrelin: A GnRH agonist used for treating prostate cancer and central precocious puberty.
Uniqueness
L-Tyrosyl-D-methionylglycyl-L-tryptophyl-L-prolinamide is unique due to its specific amino acid sequence and potential applications. Unlike leuprolide and histrelin, which are primarily used in hormone therapy, this compound may have broader applications in research and industry.
Properties
CAS No. |
88219-20-9 |
|---|---|
Molecular Formula |
C32H41N7O6S |
Molecular Weight |
651.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H41N7O6S/c1-46-14-12-25(38-30(43)23(33)15-19-8-10-21(40)11-9-19)31(44)36-18-28(41)37-26(32(45)39-13-4-7-27(39)29(34)42)16-20-17-35-24-6-3-2-5-22(20)24/h2-3,5-6,8-11,17,23,25-27,35,40H,4,7,12-16,18,33H2,1H3,(H2,34,42)(H,36,44)(H,37,41)(H,38,43)/t23-,25+,26-,27-/m0/s1 |
InChI Key |
BBRGHWNOBLLINX-KMQNXVAFSA-N |
Isomeric SMILES |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


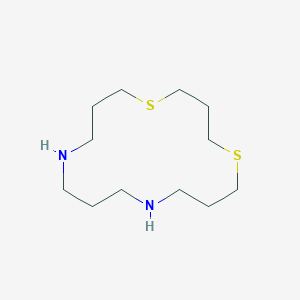
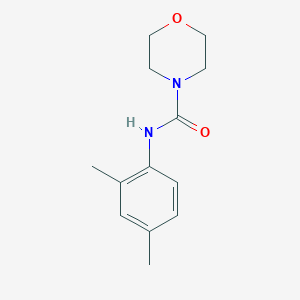
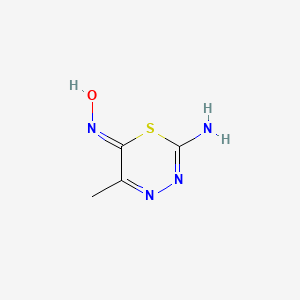
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)
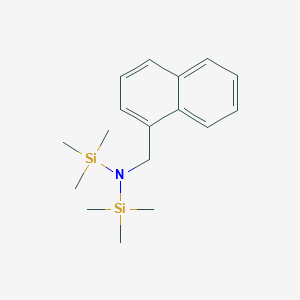
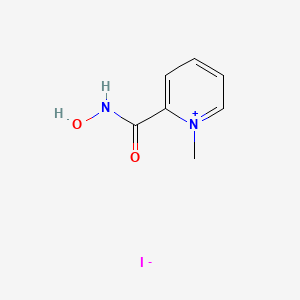

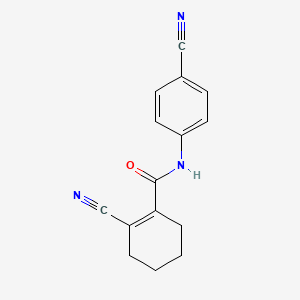
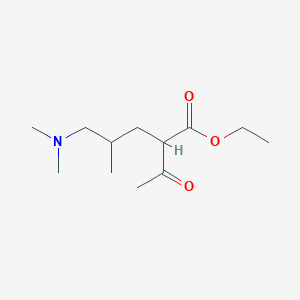
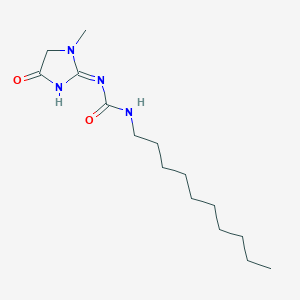
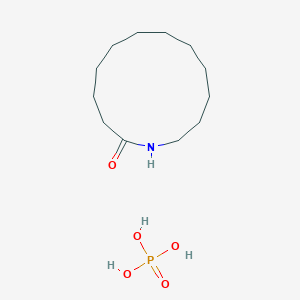
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)
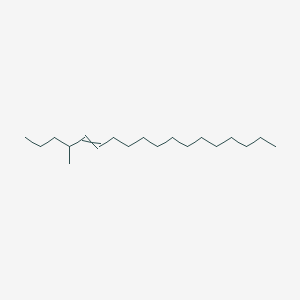
![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
